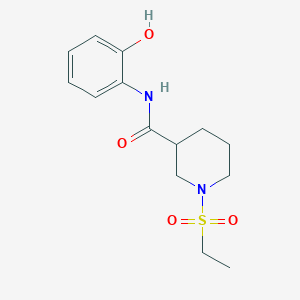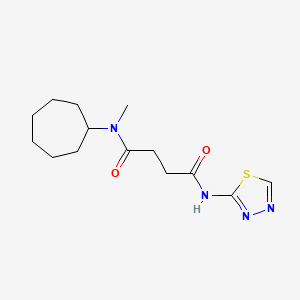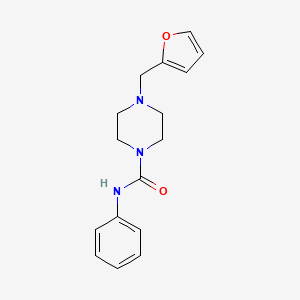
1-(ethylsulfonyl)-N-(2-hydroxyphenyl)-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(ethylsulfonyl)-N-(2-hydroxyphenyl)-3-piperidinecarboxamide, also known as EPPC, is a chemical compound used in scientific research. It is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids in the body. EPPC has gained attention in the scientific community due to its potential therapeutic applications in various diseases, including pain, inflammation, and anxiety.
Mécanisme D'action
1-(ethylsulfonyl)-N-(2-hydroxyphenyl)-3-piperidinecarboxamide works by inhibiting FAAH, which is responsible for breaking down endocannabinoids in the body. By inhibiting FAAH, this compound increases the levels of endocannabinoids, which can help regulate various physiological processes, including pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been demonstrated to reduce pain and inflammation in various animal models, including neuropathic pain and arthritis. This compound has also been shown to have anxiolytic effects, reducing anxiety-like behaviors in animal models. Additionally, this compound has been shown to regulate food intake and body weight, potentially through its effects on the endocannabinoid system.
Avantages Et Limitations Des Expériences En Laboratoire
1-(ethylsulfonyl)-N-(2-hydroxyphenyl)-3-piperidinecarboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of FAAH, allowing for precise control over the levels of endocannabinoids in the body. This compound is also relatively stable and easy to synthesize, making it a cost-effective option for research. However, this compound has limitations, including its potential to interact with other enzymes and its limited solubility in water.
Orientations Futures
There are several future directions for 1-(ethylsulfonyl)-N-(2-hydroxyphenyl)-3-piperidinecarboxamide research. One potential area of investigation is its role in regulating the immune system, particularly in the context of autoimmune diseases. Additionally, this compound could be studied for its potential therapeutic applications in various psychiatric disorders, including depression and schizophrenia. Further research is also needed to explore the safety and efficacy of this compound in human clinical trials.
Méthodes De Synthèse
1-(ethylsulfonyl)-N-(2-hydroxyphenyl)-3-piperidinecarboxamide can be synthesized through a multistep process involving the reaction of 2-hydroxybenzaldehyde with piperidine, followed by the addition of ethylsulfonyl chloride and finally, the reaction with 1,1'-carbonyldiimidazole. The final product is a white crystalline powder with a high purity level.
Applications De Recherche Scientifique
1-(ethylsulfonyl)-N-(2-hydroxyphenyl)-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anxiolytic effects in preclinical studies. This compound has also been investigated for its role in regulating food intake and body weight, as well as its impact on the endocannabinoid system.
Propriétés
IUPAC Name |
1-ethylsulfonyl-N-(2-hydroxyphenyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-2-21(19,20)16-9-5-6-11(10-16)14(18)15-12-7-3-4-8-13(12)17/h3-4,7-8,11,17H,2,5-6,9-10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWHBSKDMQCYEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B5464983.png)


![N-cyclopropyl-1'-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5465005.png)
![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-nitrobenzamide](/img/structure/B5465009.png)
![ethyl {[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5465017.png)

![5-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-2-isopropyl-4-methylpyrimidine](/img/structure/B5465028.png)
![(3R*,3aR*,7aR*)-1-[5-(methoxymethyl)-2-furoyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5465033.png)
![8-[(3-isobutyl-5-isoxazolyl)carbonyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5465060.png)
![5-(ethoxycarbonyl)-1,3-diethyl-2-{2-[methyl(phenyl)amino]vinyl}-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5465069.png)
![4-methoxy-3-[(methylamino)sulfonyl]benzamide](/img/structure/B5465072.png)
![4-{2-(acetylamino)-3-[(2-hydroxyethyl)amino]-3-oxo-1-propen-1-yl}phenyl 4-methylbenzenesulfonate](/img/structure/B5465080.png)
![4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5465094.png)